Javanicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Javanicin is a highly functionalized naphthaquinone compound produced by the endophytic fungus Chloridium species. This compound exhibits strong antibacterial activity against Pseudomonas species, which are pathogens to both humans and plants . This compound has been crystallized, and its structure has been elucidated by X-ray crystallography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Javanicin can be produced through recombinant methods. The gene encoding for Sesbania javanica defensin, designated as this compound, was cloned into a plasmid and expressed in the Escherichia coli Origami 2 strain. Under optimized conditions, a 34-kilodalton this compound-intein fusion protein was expressed, and approximately 2.5–3.5 milligrams per liter of soluble recombinant this compound was successfully extracted with over 90% purity .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism is cultured under specific conditions to produce this compound, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Javanicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Javanicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has demonstrated antifungal properties against human pathogenic fungi, including resistant strains, and cytotoxic activities toward human breast cancer cell lines . Additionally, this compound has been studied for its potential use as a novel therapeutic agent for treating drug-resistant microorganisms and cancers .
Mechanism of Action
The mechanism of action of javanicin involves its interaction with intracellular targets involved in carbohydrate and energy metabolic processes. The compound penetrates the cell membrane and accumulates throughout the fungal body, leading to growth inhibition and eventual eradication of the pathogen . The slow-killing kinetic of this compound supports its role in intracellular targeting and its involvement in metabolic pathways .
Comparison with Similar Compounds
Javanicin is unique compared to other similar compounds due to its dual antifungal and anti-proliferative activities. Similar compounds include other naphthaquinones and plant defensins that exhibit antimicrobial and cytotoxic properties. this compound’s ability to target intracellular metabolic processes and its effectiveness against resistant strains make it a promising candidate for further research and development .
Properties
CAS No. |
476-45-9 |
---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,17,20H,4H2,1-3H3 |
InChI Key |
UWONIGLSEZRPGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2O)OC)O)CC(=O)C |
Appearance |
Solid powder |
Color/Form |
RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL |
476-45-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Javanicin; HSDB 3501; HSDB-3501; HSDB3501; BRN 2296055; Javanicin (Fusarium); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.